molecular formula C16H29BO2 B13627878 4,4,5,5-Tetramethyl-2-(2-(1-methylcycloheptyl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-(1-methylcycloheptyl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B13627878
M. Wt: 264.2 g/mol
InChI Key: QQJZNVFWXDJCCQ-OUKQBFOZSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique structure and reactivity This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with appropriate alkenes or alkynes in the presence of transition metal catalysts. For example, hydroboration of alkenes or alkynes using pinacolborane can be catalyzed by transition metals such as palladium or copper . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds across alkenes or alkynes.

    Borylation: Introduction of boron-containing groups into organic molecules.

    Coupling Reactions: Formation of carbon-carbon bonds using boron-containing intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and various transition metal catalysts such as palladium and copper . Reaction conditions typically involve mild temperatures, inert atmospheres, and sometimes the use of solvents like tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions include boron-containing organic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-oxygen and boron-carbon bonds. These bonds are crucial for its reactivity in hydroboration and borylation reactions. The molecular targets and pathways involved include the activation of alkenes and alkynes, facilitating their transformation into boron-containing products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane lies in its complex structure, which provides enhanced reactivity and selectivity in chemical reactions. The presence of the 1-methylcycloheptyl group and the ethenyl linkage allows for unique interactions and transformations not possible with simpler analogs.

Properties

Molecular Formula

C16H29BO2

Molecular Weight

264.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H29BO2/c1-14(2)15(3,4)19-17(18-14)13-12-16(5)10-8-6-7-9-11-16/h12-13H,6-11H2,1-5H3/b13-12+

InChI Key

QQJZNVFWXDJCCQ-OUKQBFOZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCCCC2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCCCC2)C

Origin of Product

United States

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